molecular formula C8H17O4P B14644014 Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate CAS No. 53722-15-9

Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate

Cat. No.: B14644014
CAS No.: 53722-15-9
M. Wt: 208.19 g/mol
InChI Key: DEILRAQMJNQLGA-UHFFFAOYSA-N
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Description

Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate is a chemical compound belonging to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to a carbon atom and three oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate can be achieved through the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of alkyl-phosphonic acids with alkyl halides in the presence of triethylamine under solvent-free microwave-assisted conditions . The reaction typically yields high conversions and can be optimized to produce the desired phosphonate with different alkoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance reaction efficiency and selectivity, making it a viable method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate to phosphinic acids.

    Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphinic acids, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes that utilize phosphorus-containing substrates, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate include other alkyl phosphonates such as:

  • Ethyl methyl phosphonate
  • Propyl methyl phosphonate
  • Butyl ethyl phosphonate

Uniqueness

This compound is unique due to its specific alkyl groups and the presence of a hydroxyprop-2-en-1-yl moiety.

Properties

CAS No.

53722-15-9

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

1-[butoxy(methoxy)phosphoryl]prop-2-en-1-ol

InChI

InChI=1S/C8H17O4P/c1-4-6-7-12-13(10,11-3)8(9)5-2/h5,8-9H,2,4,6-7H2,1,3H3

InChI Key

DEILRAQMJNQLGA-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(C=C)O)OC

Origin of Product

United States

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